molecular formula C25H37NO5S B12283429 (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate

(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate

Katalognummer: B12283429
Molekulargewicht: 463.6 g/mol
InChI-Schlüssel: NKXIHTCNPSWHRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate is a complex organic compound that features a pyrrolidine ring, a phenyl group with isobutyl substituents, and a methanol sulfate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanol sulfate groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the phenyl and methanol sulfate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalytic methods, such as those involving iridium or rhodium catalysts, can be employed to enhance the efficiency of the cyclization and functionalization steps.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and pyrrolidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.

Wissenschaftliche Forschungsanwendungen

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenyl and methanol sulfate groups contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-(4,4’-Di-tertbutylphenyl)pyrrolidine methanol sulfate: Similar in structure but with tert-butyl groups instead of isobutyl groups.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

Uniqueness

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The isobutyl groups provide steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding characteristics.

Eigenschaften

Molekularformel

C25H37NO5S

Molekulargewicht

463.6 g/mol

IUPAC-Name

bis(4-tert-butylphenyl)-pyrrolidin-2-ylmethanol;sulfuric acid

InChI

InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)

InChI-Schlüssel

NKXIHTCNPSWHRC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.